

(6-Methoxypyridin-2-YL)methanol: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (6-Methoxypyridin-2-YL)methanol

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(6-Methoxypyridin-2-YL)methanol has emerged as a significant building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Its inherent structural features, including the nucleophilic hydroxymethyl group and the variously substituted pyridine ring, provide a foundation for synthesizing diverse molecular architectures with a wide range of biological activities. This technical guide delves into the synthesis, key applications, and structure-activity relationships of compounds derived from this valuable synthon, providing researchers and drug development professionals with a comprehensive overview of its potential.

Synthesis and Physicochemical Properties

(6-Methoxypyridin-2-YL)methanol is a commercially available compound, but can also be synthesized through various laboratory methods. A common route involves the reduction of 6-methoxypyridine-2-carboxylic acid or its esters.

Property	Value
Molecular Formula	C ₇ H ₉ NO ₂
Molecular Weight	139.15 g/mol
CAS Number	63071-12-5
Appearance	Off-white to yellow solid
Melting Point	35-39 °C
Boiling Point	118-120 °C at 10 mmHg

Applications in Drug Discovery

The **(6-Methoxypyridin-2-yl)methanol** motif has been successfully incorporated into molecules targeting a range of diseases, most notably in the fields of pain management and infectious diseases.

Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists for Pain Management

Derivatives of (pyridin-2-yl)methanol have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.^[1] TRPV3 is a non-selective cation channel implicated in pain sensation and inflammation.^{[2][3][4]} Over-activation of this channel is associated with various pathological pain states.

A key derivative, cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol, demonstrated significant TRPV3 inhibitory activity with an IC₅₀ of 0.38 μM and has shown efficacy in preclinical models of neuropathic pain.^[5] The pyridinyl methanol moiety is crucial for this activity.

Table 1: Structure-Activity Relationship of (Pyridin-2-yl)methanol Derivatives as TRPV3 Antagonists

Compound	R Group on Pyridine	IC ₅₀ (μM)
Lead Compound	4-(trifluoromethyl)	0.38
Analog 1	4-chloro	>10
Analog 2	4-methoxy	5.2

The data suggests that electron-withdrawing groups at the 4-position of the second pyridine ring enhance the antagonistic activity.

Anti-Mycobacterial Agents

The amine precursor, (6-methoxypyridin-2-yl)methanamine, derived from **(6-Methoxypyridin-2-YL)methanol**, serves as a crucial building block for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with potent anti-mycobacterial activity.[6][7][8] These compounds are being investigated as potential treatments for tuberculosis (TB), a major global health concern.

Table 2: Anti-Mycobacterial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound	R Group on Pyrazolo[1,5-a]pyrimidine	MIC ₉₀ (μg/mL) against M. tuberculosis H37Rv
48	3-(4-fluorophenyl)-5-phenyl	>32
22	3-(4-fluorophenyl)-5-H	0.89
45	3-(4-fluorophenyl)-5-phenyl, 6'-fluoro on pyridylmethylanine	>32

The structure-activity relationship studies indicate that substitutions on the pyrazolo[1,5-a]pyrimidine core significantly impact the anti-mycobacterial potency.[6]

Experimental Protocols

Synthesis of (6-Methoxypyridin-2-YL)methanol

Method 1: Reduction of 6-Methoxypicolinic Acid with Lithium Aluminium Hydride

- A solution of 6-methoxypicolinic acid (1.8 g, 11.8 mmol) in anhydrous tetrahydrofuran (40 mL) is cooled to 0 °C.
- Lithium aluminum hydride (11.8 mL of a 1M solution in THF, 11.8 mmol) is added dropwise to the cold solution.
- The mixture is stirred at 0 °C for 30 minutes.
- The reaction is quenched by the slow addition of a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate).
- The mixture is stirred at room temperature for 1 hour.
- The product is extracted with ethyl acetate.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield **(6-Methoxypyridin-2-YL)methanol**.

Synthesis of (6-methoxypyridin-2-yl)methanamine

- To a solution of **(6-Methoxypyridin-2-YL)methanol** in a suitable solvent, add a chlorinating agent (e.g., thionyl chloride) to convert the alcohol to the corresponding chloride.
- The resulting 2-(chloromethyl)-6-methoxypyridine is then reacted with a source of ammonia (e.g., sodium azide followed by reduction, or direct amination) to yield (6-methoxypyridin-2-yl)methanamine.

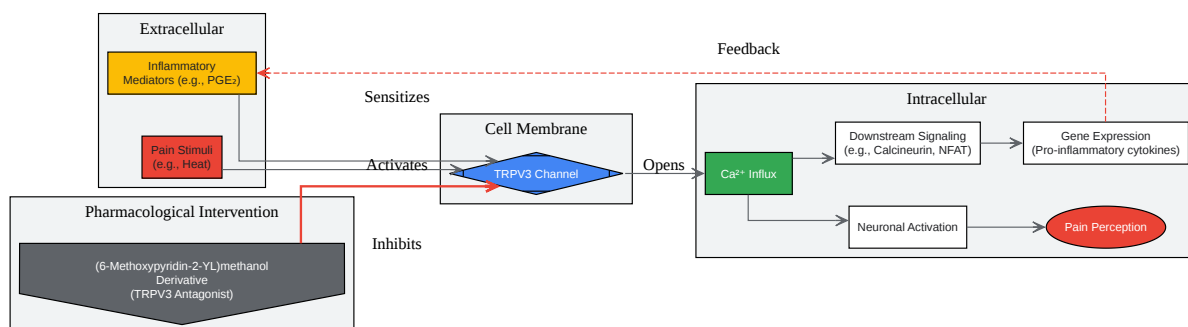
Synthesis of 3,5-diphenyl-N-((6-methoxypyridin-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine (Analog of Compound 48)

- A mixture of 7-chloro-3,5-diphenylpyrazolo[1,5-a]pyrimidine (0.136 mmol) and (6-methoxypyridin-2-yl)methanamine (0.163 mmol) in a suitable solvent (e.g., N,N-dimethylformamide) is heated.
- The reaction progress is monitored by thin-layer chromatography.

- Upon completion, the reaction mixture is cooled and the product is isolated by precipitation or extraction.
- The crude product is purified by column chromatography to yield the final compound.[7]

Visualizations

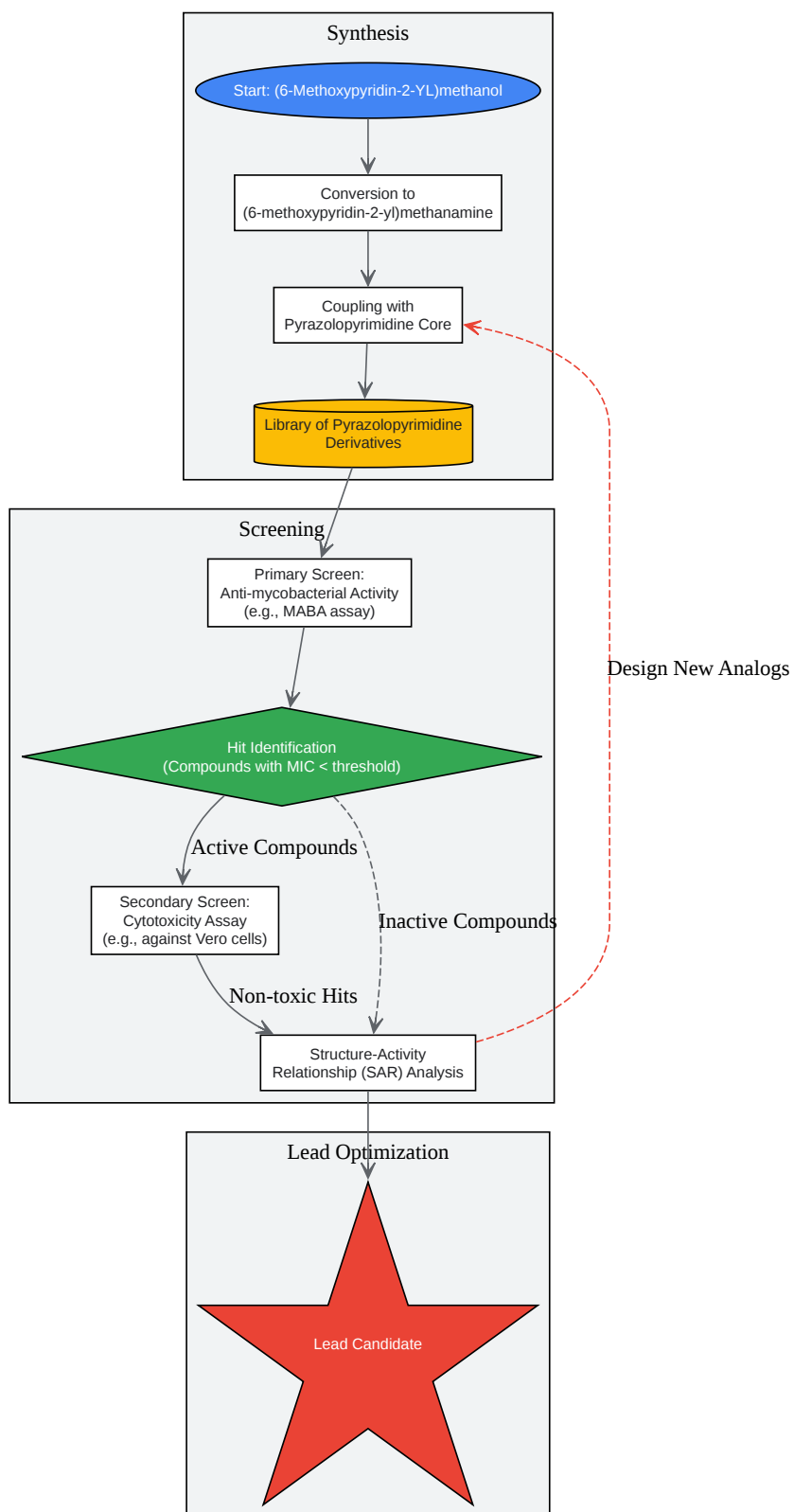
Signaling Pathway



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Caption: TRPV3 Signaling Pathway in Pain and Inflammation.

Experimental Workflow



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Caption: Workflow for Synthesis and Screening of Anti-mycobacterial Agents.

Conclusion

(6-Methoxypyridin-2-YL)methanol is a privileged scaffold in medicinal chemistry, providing a gateway to the synthesis of compounds with significant therapeutic potential. Its utility in the development of TRPV3 antagonists and anti-mycobacterial agents highlights its versatility. The structure-activity relationships of its derivatives underscore the importance of targeted chemical modifications to optimize biological activity. The detailed protocols and workflows provided herein serve as a valuable resource for researchers aiming to leverage this building block in their drug discovery endeavors. Further exploration of this scaffold is warranted to unlock its full potential in addressing unmet medical needs.

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- To cite this document: BenchChem. [(6-Methoxypyridin-2-YL)methanol: A Versatile Scaffold in Modern Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151914#6-methoxypyridin-2-yl-methanol-as-a-building-block-in-medicinal-chemistry>]

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